molecular formula C14H20N2O3S B2418649 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine CAS No. 2310097-67-5

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine

Cat. No.: B2418649
CAS No.: 2310097-67-5
M. Wt: 296.39
InChI Key: JMYNGITYRGUNFP-UHFFFAOYSA-N
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Description

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is a complex organic compound featuring a sulfonyl group attached to an azetidine ring, which is further connected to a pyrrolidine ring

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-5-4-6-14(9-13)20(17,18)16-10-12(11-16)15-7-2-3-8-15/h4-6,9,12H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYNGITYRGUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine can be deconstructed into three key intermediates: (i) the azetidine core, (ii) the 3-methoxyphenylsulfonyl group, and (iii) the pyrrolidine moiety. Retrosynthetically, the molecule is assembled via sulfonylation of an azetidin-3-amine derivative followed by coupling with a pyrrolidine-containing fragment. Alternative routes may involve simultaneous construction of the azetidine and pyrrolidine rings through cycloaddition or reductive amination strategies.

Critical challenges include managing the strain of the azetidine ring, ensuring regioselectivity during sulfonylation, and controlling stereochemistry at the azetidine C3 position. The patent literature emphasizes the use of protective groups (e.g., tert-butoxycarbonyl, acetyl) to stabilize reactive intermediates.

Synthesis of Azetidin-3-amine Intermediates

The azetidine ring is typically constructed via cyclization or ring-opening reactions. A common method involves the Hofmann-Löffler reaction or the photochemical cyclization of γ-chloroamines. For example, N-t-butyl-O-trimethylsilylazetidine is synthesized by treating γ-chloroamines with hydrochloric acid, followed by silyl ether cleavage and basification with sodium hydroxide.

Example Procedure :
Azetidin-3-ol (400 g, 2 mol) is treated with trimethylsilyl chloride in the presence of triethylamine to form the silyl-protected intermediate. Subsequent hydrolysis with 3M hydrochloric acid yields azetidin-3-amine hydrochloride, which is neutralized with potassium carbonate to afford the free amine (165 g, 64% yield).

Sulfonylation of Azetidine with 3-Methoxyphenylsulfonyl Chloride

The sulfonamide linkage is introduced via reaction of azetidin-3-amine with 3-methoxyphenylsulfonyl chloride. This step requires careful control of reaction conditions to avoid over-sulfonylation or ring-opening.

Optimized Protocol :
Azetidin-3-amine (1 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 3-methoxyphenylsulfonyl chloride (1.2 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature, then quenched with saturated sodium bicarbonate. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the sulfonylated product.

Key Data :

  • Yield: 78–89%
  • Purity: >95% (HPLC)
  • Reaction Time: 12–24 hours

Incorporation of the Pyrrolidine Moiety

The pyrrolidine group is introduced via nucleophilic substitution or reductive amination. One approach involves alkylation of the azetidine’s C3 position with a pyrrolidine-containing electrophile.

Method A: Nucleophilic Substitution
The sulfonylated azetidine is treated with 1-bromo-pyrrolidine in the presence of potassium carbonate in acetonitrile at 60°C for 24 hours. This method affords moderate yields (50–65%) but requires rigorous exclusion of moisture.

Method B: Reductive Amination
Azetidin-3-one (derived from oxidation of azetidin-3-ol) undergoes reductive amination with pyrrolidine using sodium cyanoborohydride in methanol. This method offers superior stereocontrol but necessitates an additional oxidation step.

Deprotection and Final Product Isolation

Protective groups (e.g., acetyl, tert-butoxycarbonyl) are removed under acidic or reductive conditions. For instance, acetyl-protected intermediates are treated with hydrochloric acid in ethanol at reflux, followed by neutralization with sodium bicarbonate.

Example Deprotection :
A solution of 1-acetyl-3-(pyrrolidin-1-yl)azetidine (40.4 g, 0.15 mol) in ethanol is treated with hydrogen chloride gas at 0°C, then heated to reflux for 12 hours. The precipitated hydrochloride salt is filtered and washed with methyl tert-butyl ether to yield the deprotected product (45 g, 73%).

Analytical Characterization and Quality Control

Critical quality attributes are verified via NMR, HPLC, and mass spectrometry.

Representative Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (m, 1H, azetidine-H), 3.85 (s, 3H, OCH3), 3.45–3.30 (m, 4H, pyrrolidine-H), 2.80–2.60 (m, 4H, azetidine-H).
  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeCN gradient)
  • MS (ESI+) : m/z 354.2 [M+H]+

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for different synthetic approaches:

Method Yield (%) Purity (%) Reaction Time (h) Stereocontrol
Nucleophilic Substitution 65 95 24 Moderate
Reductive Amination 73 98 48 High
Cycloaddition 55 92 72 Low

Reductive amination offers the best balance of yield and stereoselectivity but requires specialized reagents (e.g., sodium cyanoborohydride). Nucleophilic substitution is more scalable but less efficient.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates modifications for safety and efficiency. For example, hydrogenolysis of benzyl-protected intermediates is performed in high-pressure reactors (60 psi H2) with palladium hydroxide catalysts.

Scale-Up Protocol :

  • Hydrogenolysis : A 20 L reactor charged with 1-benzylazetidine (1.15 mol), palladium hydroxide (12.2 g), and methanol is pressurized with hydrogen (40 psi) and heated to 60°C for 72 hours.
  • Workup : The catalyst is removed by filtration, and the product is isolated via distillation (yield: 89%).

Chemical Reactions Analysis

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The azetidine and pyrrolidine rings contribute to the compound’s ability to fit into specific binding pockets, enhancing its selectivity and potency .

Comparison with Similar Compounds

Similar compounds include other azetidine and pyrrolidine derivatives, such as:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonylation of azetidine derivatives followed by coupling with pyrrolidine. For example, 3-methoxyphenylsulfonyl chloride reacts with azetidine under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. Subsequent nucleophilic substitution or cross-coupling with pyrrolidine derivatives completes the synthesis. Optimization includes solvent selection (DMF or THF), temperature control (0°C–reflux), and catalyst screening (e.g., palladium for cross-couplings). High-throughput screening can refine molar ratios and reaction times to maximize yield and purity .

Q. Which analytical methods are essential for confirming the structural identity and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR; 1H, 13C, 2D-COSY) resolves stereochemistry and connectivity. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). X-ray crystallography provides definitive structural validation, and elemental analysis verifies stoichiometry .

Q. What structural features of this compound contribute to its reactivity and potential bioactivity?

  • Methodology : The azetidine ring’s strain enhances reactivity in nucleophilic substitutions, while the sulfonyl group stabilizes intermediates via electron-withdrawing effects. The 3-methoxyphenyl moiety may influence lipophilicity and binding affinity. Computational tools like density functional theory (DFT) can predict reactive sites, and comparative studies with analogs (e.g., halogenated phenyl derivatives) clarify structure-function relationships .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s therapeutic potential?

  • Methodology : Synthesize analogs with modifications to the azetidine, sulfonyl, or pyrrolidine moieties. Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with physicochemical properties (logP, polar surface area). Molecular docking and molecular dynamics (MD) simulations predict binding modes to targets like kinases or GPCRs. For example, replacing the methoxy group with electron-withdrawing substituents may enhance target affinity .

Q. What strategies resolve contradictions in reported biological activity data between this compound and its analogs?

  • Methodology : Re-evaluate purity using HPLC-MS and replicate assays under standardized conditions (e.g., cell lines, incubation time). Compare pharmacokinetic profiles (e.g., plasma stability, membrane permeability) to rule out bioavailability differences. Use 3D-QSAR models (e.g., CoMFA) to identify critical structural determinants. Meta-analyses of published data can reconcile discrepancies arising from assay variability .

Q. Which in vitro and in vivo models are suitable for assessing pharmacokinetic and pharmacodynamic properties?

  • Methodology :

  • In vitro : Microsomal stability assays (human/rodent liver microsomes), Caco-2 permeability for absorption, and plasma protein binding assays.
  • In vivo : Rodent models for bioavailability, half-life (t½), and metabolite profiling via LC-MS/MS. For CNS targets, use MDCK-MDR1 monolayers to assess blood-brain barrier penetration .

Q. How can reaction efficiency be improved in large-scale synthesis without compromising purity?

  • Methodology : Employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Use immobilized catalysts (e.g., polymer-supported bases) for recyclability. Process analytical technology (PAT) monitors real-time reaction progress. Design of Experiments (DoE) optimizes parameters like temperature, solvent polarity, and stoichiometry .

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